3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide
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Overview
Description
"3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide" is a chemical compound of interest in various scientific studies. This compound has been explored for its potential in various applications due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions starting from specific precursors. For instance, in the synthesis of related compounds, researchers used processes like hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis (Yang Yun-shang, 2010). These methods indicate a complex synthesis pathway that may involve multiple steps and reagents to achieve the final product.
Molecular Structure Analysis
The molecular structure of "3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide" is characterized by specific functional groups and a distinctive arrangement of atoms. Studies on related molecules have employed techniques like NMR, FT-IR, and X-ray diffraction for structural characterization (J. Quiroga et al., 1999). These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions of the compound.
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups and molecular structure. Studies on similar compounds have shown a variety of chemical reactions, including nucleophilic substitutions and condensation reactions (G. Yu et al., 2009). These reactions are crucial for modifying the compound and exploring its potential applications.
Physical Properties Analysis
The physical properties of a compound like this one can include melting point, boiling point, solubility, and crystal structure. For example, research on related compounds has shown that melting temperatures can be influenced by lattice energy and molecular symmetry (J. Gallagher et al., 2022). These properties are important for understanding the compound's behavior in different physical states and conditions.
Chemical Properties Analysis
The chemical properties of "3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-pyridinyl)-4-isoxazolecarboxamide" include its reactivity, stability, and potential interactions with other molecules. Investigations into related compounds have explored aspects like binding selectivity and pharmacological activities, which are indicative of the compound's chemical behavior and potential applications (B. Thomas et al., 2005).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-8-14(19-9-10)20-17(22)15-11(2)23-21-16(15)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESYZMZZLNARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322496 |
Source
|
Record name | 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide | |
CAS RN |
313392-67-5 |
Source
|
Record name | 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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